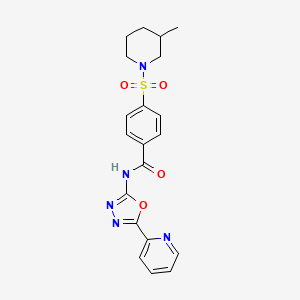

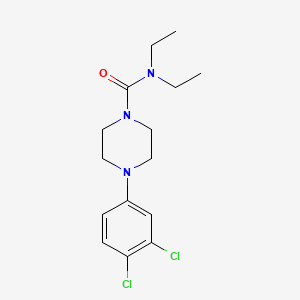

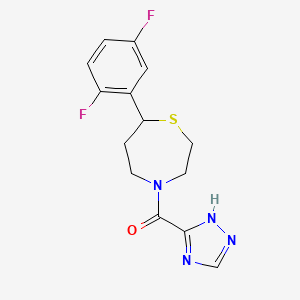

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, compounds with the benzamide moiety and substituted heteroaryl rings have been explored for their antiarrhythmic and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives with various substitutions that confer specific biological activities. For example, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with a focus on their antiarrhythmic properties . Similarly, the synthesis of benzamides containing a substituted five-membered heteroaryl ring, such as the 1,2,4-oxadiazole, has been reported for their RET kinase inhibitory activity . These syntheses typically involve multi-step reactions, including acylation and sulfonation processes, to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is known to affect the reactivity and interaction with biological targets . The spatial arrangement of the benzothiazine and pyridine fragments in related compounds has been shown to influence their analgesic and anti-inflammatory activities . X-ray diffraction analysis and NMR spectroscopy are commonly used to confirm the structure of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the heteroaryl group. For instance, the sulfo group can introduce significant changes and may prevent the acylation of sterically hindered amines . The electrophilic attack typically occurs on the ring nitrogen of aminopyridines during the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and bioavailability, are important for their pharmacological profile. Compound 5, a related compound with antiarrhythmic activity, was shown to have good oral bioavailability and a favorable hemodynamic profile . The pharmacological properties of these compounds, including their analgesic and anti-inflammatory activities, are often correlated with their molecular conformation and the mutual arrangement of functional groups .

Aplicaciones Científicas De Investigación

Antibacterial Properties

A study by (Aziz‐ur‐Rehman et al., 2017) highlighted the synthesis of derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited valuable antibacterial results.

Anti-Inflammatory and Anti-Cancer Potential

Research by (Madhavi Gangapuram & K. Redda, 2009) and (K. Redda & Madhavi Gangapuram, 2007) involved the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides showing anti-inflammatory and anti-cancer properties.

Antioxidant Activities

The studies by (Subbulakshmi N. Karanth et al., 2019) and (S. Bondock, Shymaa Adel, & H. Etman, 2016) discussed the synthesis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones and some new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, respectively, exhibiting potent antioxidant activities.

Enzymatic Inhibition

A study by (H. Khalid et al., 2016) showed the screening of synthesized compounds against butyrylcholinesterase (BChE) enzyme, revealing significant enzymatic inhibition.

Antitubercular Activity

(N. Nayak et al., 2016) demonstrated the synthesis and in vitro antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis.

Corrosion Inhibition

Research by (P. Ammal et al., 2018) indicated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, providing insights into physicochemical properties.

Propiedades

IUPAC Name |

4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-14-5-4-12-25(13-14)30(27,28)16-9-7-15(8-10-16)18(26)22-20-24-23-19(29-20)17-6-2-3-11-21-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUJOTIAZTYUJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)